molecular formula C10H16Si2 B094053 1,2-Bis(dimethylsilyl)benzene CAS No. 17985-72-7

1,2-Bis(dimethylsilyl)benzene

Cat. No. B094053
CAS RN: 17985-72-7
M. Wt: 192.4 g/mol
InChI Key: MUUXBTFQEXVEEI-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylsilyl)benzene is a chemical compound used as a protecting group-reagent for amines and amino acids forming “benzostabase” derivatives . It is an important raw material in organic synthesis .


Chemical Reactions Analysis

1,2-Bis(dimethylsilyl)benzene has been found to be an effective reducing agent in platinum-catalyzed reduction of carboxamides to amines . The reaction tolerates other reducible functional groups such as NO2, CO2R, CN, C═C, Cl, and Br .


Physical And Chemical Properties Analysis

1,2-Bis(dimethylsilyl)benzene has a refractive index of n20/D 1.51 (lit.), a boiling point of 101 °C/13 mmHg (lit.), and a density of 0.898 g/mL at 25 °C (lit.) .

Safety and Hazards

1,2-Bis(dimethylsilyl)benzene is a combustible liquid . It is recommended to keep away from heat, open flames, sparks, and to wear protective gloves, protective clothing, and eye protection .

Relevant Papers

Several papers have been found that discuss 1,2-Bis(dimethylsilyl)benzene. These include a theoretical study on the platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups , and a study on iron disilyl-dicarbonyl complex bearing weakly coordinating η2- (H–Si) moieties .

Mechanism of Action

Target of Action

1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .

Mode of Action

The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .

Biochemical Pathways

As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .

Result of Action

The primary result of the action of 1,2-Bis(dimethylsilyl)benzene is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .

Action Environment

The action of 1,2-Bis(dimethylsilyl)benzene can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.

properties

InChI

InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUXBTFQEXVEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422850
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dimethylsilyl)benzene

CAS RN

17985-72-7
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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